FDNP-D-ALA-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

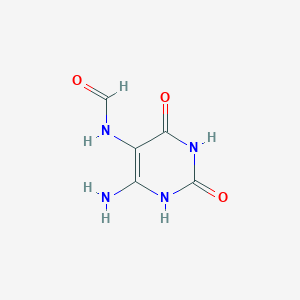

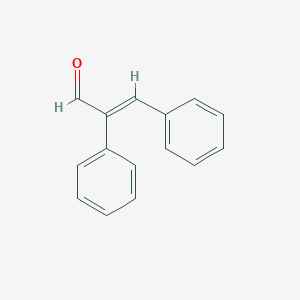

(R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide, also known as 5-Fluoronitrobenzene, is a synthetic amide that has been widely used in scientific research due to its unique properties. It is a white, odorless crystalline solid with a melting point of 131 °C and a boiling point of 488 °C. It is insoluble in water, but soluble in methanol and ethanol. 5-Fluoronitrobenzene has been used in a variety of applications, including organic synthesis, biochemistry, and pharmacology.

科学的研究の応用

キラルアミノ酸分析

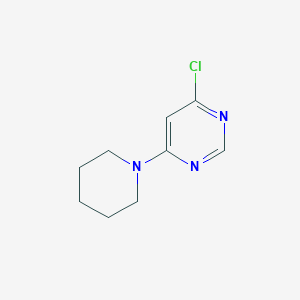

FDNP-D-ALA-NH2は、キラルアミノ酸分析に使用されるアラニン誘導体です . これは、DL-アミノ酸の複雑な混合物を分離するためのプレカラム誘導体化技術であるMarfey法の試薬として使用されます .

クロマトグラフィー分離

この化合物は、Marfey試薬で誘導体化した後、非タンパク質α-アミノ酸のエナンチオマーをクロマトグラフィー的に分離するために使用されます . 生成されたジアステレオマーは、通常の薄層クロマトグラフィー(TLC)と逆相薄層クロマトグラフィー、ならびに逆相HPLCによって分離されます .

非タンパク質アミノ酸の誘導体化

This compoundは、一部の非タンパク質α-アミノ酸を誘導体化するために使用されます . これらの誘導体化されたアミノ酸は、生物学的に活性なペプチド、抗生物質、ホルモン、および酵素阻害剤のアナログの合成のためのビルディングブロックとして使用されます .

代謝経路の研究

この化合物は、非タンパク質アミノ酸の代謝経路の研究に使用されます . これらの非コード化アミノ酸は、主に植物や微生物に見られ、代謝経路の中間体または最終生成物として生じます .

有機合成

This compoundで誘導体化された非タンパク質アミノ酸は、多くの有機合成における汎用性の高いキラル出発物質またはキラル補助剤です .

ラセミ化特性の評価

作用機序

Target of Action

It is known that this compound is used in the separation of dl-amino acids .

Mode of Action

FDNP-D-ALA-NH2, often referred to as Marfey’s reagent, is used in the separation of DL-amino acids . It reacts with DL-amino acids to furnish diastereomeric derivatives, which are separable by reversed-phase high-performance liquid chromatography (RP-HPLC) . The large differences in elution times and the high extinction coefficients of diastereomers obtained by derivatization of DL-amino acids with Marfey’s reagent are noteworthy .

Biochemical Pathways

The compound plays a significant role in the analytical chemistry of amino acids, particularly in the separation of dl-amino acids .

Result of Action

The primary result of the action of this compound is the formation of diastereomeric derivatives of DL-amino acids, which can be separated by RP-HPLC . This allows for the analysis and separation of different forms of amino acids.

Action Environment

The action of this compound is influenced by the conditions under which the reaction with DL-amino acids takes place. For instance, the reaction occurs in mixtures of aqueous NaHCO3 and acetone at 40–50°C

生化学分析

Biochemical Properties

FDNP-D-ALA-NH2 plays a crucial role in biochemical reactions, particularly in the derivatization of amino acids for chromatographic analysis. The compound interacts with various enzymes and proteins, forming stable complexes that can be analyzed using high-performance liquid chromatography (HPLC). For instance, this compound has been used to separate DL-amino acids by forming diastereomeric derivatives, which are then separated based on their retention times in HPLC . The interaction between this compound and amino acids involves the formation of covalent bonds, which stabilize the derivatives and allow for their precise analysis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by interacting with specific proteins and enzymes, leading to changes in their activity. For example, this compound can inhibit certain enzymes involved in amino acid metabolism, thereby altering the metabolic flux within the cell . Additionally, the compound’s ability to form stable complexes with amino acids can impact gene expression by modifying the availability of these amino acids for protein synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. The compound’s 5-fluoro-2,4-dinitrophenyl group reacts with amino groups in proteins and enzymes, forming stable derivatives. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . This compound can also influence gene expression by modifying the availability of amino acids required for protein synthesis, thereby affecting the overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where the compound is used to modify enzyme activity and amino acid availability . These temporal effects are important for understanding the compound’s long-term impact on biochemical reactions and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify enzyme activity and amino acid metabolism without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as amino acid oxidases and transaminases, affecting the metabolic flux and levels of various metabolites . These interactions can lead to changes in the overall metabolic profile of the cell, influencing processes such as energy production and biosynthesis of essential molecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s 5-fluoro-2,4-dinitrophenyl group allows it to bind to proteins and enzymes, facilitating its transport to various cellular compartments . This distribution is essential for the compound’s activity, as it needs to reach specific sites within the cell to exert its biochemical effects.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to organelles such as the mitochondria and endoplasmic reticulum . This subcellular localization is crucial for its function, as it allows this compound to interact with specific enzymes and proteins involved in key biochemical processes.

特性

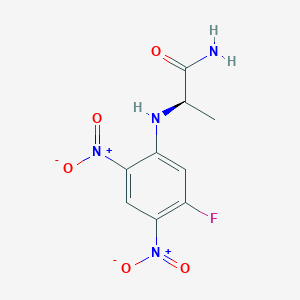

IUPAC Name |

(2R)-2-(5-fluoro-2,4-dinitroanilino)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPLBHLFDJOJGP-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)